(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
Description
The compound "(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid" belongs to the 1,2,4-triazole class, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMZALMAUKYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354241 | |
| Record name | {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337487-27-1 | |
| Record name | {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form a triazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Position 4 : Cyclohexyl substituent, enhancing lipophilicity and steric bulk compared to smaller alkyl/aryl groups.
- Sulfanylacetic acid moiety : Enhances solubility and enables salt formation for improved bioavailability.
Synthetic routes for similar triazole derivatives typically involve cyclization of thiosemicarbazides followed by alkylation with chloroacetamide derivatives under basic conditions (e.g., KOH/ethanol) .
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of 1,2,4-triazole derivatives are highly substituent-dependent. Below is a comparative analysis (Table 1):
Table 1: Substituent Effects on Key Properties
*Hypothetical data inferred from analogs; †Estimated based on .
Key Observations :
- Lipophilicity : Cyclohexyl and benzyl groups (e.g., ) increase hydrophobicity compared to allyl or cyclopropyl substituents.
- Acidity : The sulfanylacetic acid moiety imparts a pKa ~3.15, consistent across analogs , favoring ionization at physiological pH.
- Hazard Profile : Allyl-substituted analogs may exhibit irritant properties (e.g., ), whereas cyclohexyl groups could reduce toxicity.
Anti-Inflammatory and Anti-Exudative Activity :
- Furan-2-yl derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) in murine models .
- Thiophene-2-yl analogs : Substitution with thiophene (e.g., ) may enhance metabolic stability but reduce aqueous solubility.
- Phenyl-substituted analogs : Derivatives like 2-[4-Benzyl-5-(2-furyl)-4H-triazol-3-ylsulfanyl]acetamide showed fungicidal and herbicidal activities , though anti-inflammatory data are lacking.
Structural-Activity Relationships (SAR) :
- Position 4 : Bulky groups (cyclohexyl, benzyl) may improve target binding via van der Waals interactions.
- Position 5 : Heteroaromatic rings (furan, thiophene) enhance π-π stacking with protein targets, crucial for anti-inflammatory effects .
Biological Activity
(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, with the CAS number 337487-27-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
The molecular formula of this compound is , and it has a molecular weight of 307.37 g/mol. The structure includes a cyclohexyl group and a triazole ring, which are significant for its biological interactions.
Synthesis
The synthesis typically involves multiple steps starting from furan derivatives, utilizing cyclization reactions to form the triazole ring. Common synthetic routes include:
- Cyclization of furan derivatives : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide.
- Subsequent functionalization : This can include oxidation, reduction, or substitution reactions to introduce the sulfanyl and acetic acid moieties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
These results suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing promising results against pathogenic fungi such as Candida species. The mechanism appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes.
Anti-inflammatory Effects
In addition to antimicrobial properties, studies have indicated potential anti-inflammatory effects. Animal models have demonstrated that the compound can reduce inflammation markers in conditions such as arthritis and colitis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of triazoles including this compound exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . The study highlighted the importance of structural modifications in enhancing efficacy.
- Anti-inflammatory Research : Another research focusing on inflammatory models showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a possible therapeutic role in chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
- Cell Signaling Interference : It may modulate signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
When compared to other triazole derivatives, this compound shows enhanced activity due to the unique cyclohexyl substitution that influences its lipophilicity and receptor binding affinity.
| Compound | Activity Type | Efficacy |
|---|---|---|
| (4-Cyclohexyl...acetic acid | Antimicrobial | High |
| 5-Furan...triazole | Antifungal | Moderate |
| 1,3-Thiadiazole derivatives | Anti-inflammatory | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
